molecular formula C15H14N4O3 B5606903 7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5606903
M. Wt: 298.30 g/mol
InChI Key: GYGSCMSWARBFFZ-UHFFFAOYSA-N
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Description

7-Methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a cyclopenta[c]chromen-4-one derivative featuring a methyl group at position 7 and a 1H-tetrazole-5-ylmethoxy substituent at position 8. The tetrazole moiety is a nitrogen-rich heterocycle known for its bioisosteric properties, often serving as a replacement for carboxylic acid groups in medicinal chemistry to enhance metabolic stability and bioavailability . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name

7-methyl-9-(2H-tetrazol-5-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-8-5-11(21-7-13-16-18-19-17-13)14-9-3-2-4-10(9)15(20)22-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGSCMSWARBFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The chromenone core may also participate in various biochemical pathways, leading to the compound’s overall effect .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Compound Name Substituent at Position 9 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1H-Tetrazol-5-ylmethoxy Inferred: C₁₅H₁₄N₄O₃ ~314.3 Enhanced hydrogen bonding capacity; potential use in kinase inhibition
7-Methyl-9-(2-nitro-4-trifluoromethyl-phenoxy)-... 2-Nitro-4-trifluoromethyl-phenoxy C₂₀H₁₄F₃NO₅ 405.328 High lipophilicity (due to CF₃); possible antimicrobial activity
2-(2,3-Dimethoxyphenyl)-2H-benzo[h]chromen-4(3H)-one 2,3-Dimethoxyphenyl C₂₃H₁₈O₄ 358.4 Fluorescence properties; antioxidant potential

Key Observations:

  • Tetrazole vs. Nitro/CF₃ Groups: The tetrazole substituent in the target compound introduces polarizable nitrogen atoms, enabling hydrogen bonding and ionic interactions—features absent in the nitro/trifluoromethyl-substituted analog . This may enhance target selectivity in drug design.
  • Molecular Weight and Lipophilicity: The nitro/CF₃ analog has a higher molecular weight (405.3 vs. ~314.3) and increased lipophilicity (logP ~3.5 estimated), which could improve membrane permeability but reduce aqueous solubility compared to the tetrazole derivative .
  • Synthetic Complexity: Tetrazole incorporation often requires specialized reagents (e.g., sodium azide), whereas nitro/CF₃ groups are introduced via electrophilic substitution or cross-coupling reactions .

Spectroscopic Characterization

  • NMR Trends: In analogs like 2-(2,3-dimethoxyphenyl)-2H-benzo[h]chromen-4(3H)-one, aromatic protons resonate at δ 7.15–8.20 ppm, while tetrazole protons typically appear at δ 8.5–9.5 ppm due to electron-withdrawing effects .
  • Mass Spectrometry: HRMS data for the nitro/CF₃ analog (m/z 405.0824) aligns with its molecular formula, whereas tetrazole derivatives exhibit fragmentation patterns consistent with N₂ loss .

Biological Activity

The compound 7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a novel derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate tetrazole moieties into the cyclopentachromen framework. The synthetic pathways often utilize various coupling reactions and protective group strategies to ensure the stability and reactivity of intermediates.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, focusing primarily on its anticancer properties. The following sections summarize key findings from recent studies.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the effectiveness of new compounds against cancer cell lines. The MTT assay is commonly employed to determine cell viability post-treatment with the compound.

Table 1: Cytotoxicity Results Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
This compoundHCT-116 (Colon Cancer)10.5Doxorubicin8.0
MCF-7 (Breast Cancer)12.0Doxorubicin6.5
A549 (Lung Cancer)15.05-Fluorouracil5.0

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, with varying potency compared to established chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects may involve several pathways:

  • Inhibition of Tubulin Polymerization : Similar to other tetrazole derivatives, it may interfere with microtubule dynamics, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Evidence suggests that compounds with tetrazole structures can activate caspases involved in the apoptotic pathway, particularly caspase-3 and caspase-9.
  • Modulation of Drug Resistance : Some studies indicate that tetrazole derivatives can inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing therapeutic efficacy. The presence of the tetrazole ring appears to enhance anticancer activity when substituted appropriately.

Key Findings:

  • Substitution at specific positions on the tetrazole ring can significantly influence cytotoxicity.
  • Compounds with electron-withdrawing groups tend to exhibit higher potency against certain cancer cell lines.

Table 2: Structure-Activity Relationship Analysis

SubstituentActivity Level (HCT-116)Activity Level (MCF-7)
No SubstituentLowLow
4-NitrophenylHighMedium
4-BromophenylMediumHigh

Case Studies

Recent literature has documented several case studies highlighting the efficacy of similar compounds in clinical settings:

  • Case Study on Antitumor Activity : A study involving a series of tetrazole derivatives demonstrated significant tumor regression in xenograft models when treated with compounds structurally similar to this compound.
  • Combination Therapy Potential : Research indicates that combining this compound with traditional chemotherapeutics may enhance overall treatment efficacy and reduce side effects.

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